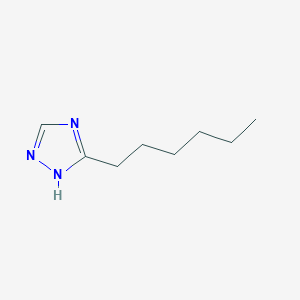

5-Hexyl-1H-1,2,4-triazole

Description

Contextualizing 5-Hexyl-1H-1,2,4-triazole within the Broader 1,2,4-Triazole (B32235) Heterocycle System

The 1,2,4-triazole system is a five-membered aromatic ring containing three nitrogen atoms, two of which are adjacent. thieme-connect.de This core structure can exist in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being the more stable. thieme-connect.de The presence of the hexyl group at the 5-position of the triazole ring in this compound introduces lipophilic character to the molecule, influencing its solubility and potential interactions with biological systems. The 1,2,4-triazole ring itself is electron-deficient, which affects its reactivity in chemical syntheses. thieme-connect.de

Historical Development of 1,2,4-Triazole Chemistry Relevant to this compound Studies

The history of triazole chemistry dates back to 1885 when Bladin first named the carbon-nitrogen ring system. ijsr.netnih.gov Early synthetic methods, such as the Pellizzari reaction, involved the condensation of acylhydrazines with amides at high temperatures. thieme-connect.descispace.com Over the years, milder and more general procedures have been developed. A significant advancement relevant to the synthesis of C5-substituted triazoles like this compound is the use of triazolyllithium intermediates. thieme-connect.de This method allows for C-alkylation at the C5 position, which is otherwise challenging due to the electron-deficient nature of the triazole ring. thieme-connect.de The development of various synthetic routes has been crucial for exploring the diverse applications of 1,2,4-triazole derivatives.

Academic Research Significance and Emerging Relevance of this compound in Modern Organic Synthesis

In modern organic synthesis, this compound serves as a valuable building block. Its structure is incorporated into more complex molecules with potential applications in various fields. For instance, it has been used in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net The reactivity of the 1,2,4-triazole ring, particularly the ability to functionalize the C5 position, makes it a versatile intermediate. thieme-connect.de The hexyl group can also be a key feature for tuning the physical and chemical properties of the final products. Research has demonstrated the synthesis of related compounds, such as 1-Butyl-5-hexyl-1H-1,2,4-triazole, through methods like lithiation followed by alkylation. thieme-connect.dethieme-connect.de

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.23 g/mol |

| PubChem CID | 558136 |

Table is based on data from PubChem CID 558136. nih.gov

Structure

3D Structure

Properties

CAS No. |

67646-18-8 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5-hexyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H15N3/c1-2-3-4-5-6-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11) |

InChI Key |

WRTYTWBAUOUGPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 Hexyl 1h 1,2,4 Triazole

Direct Synthesis Routes to the 5-Hexyl-1H-1,2,4-triazole Core

Direct synthesis methods for constructing the this compound ring system are crucial for efficient and targeted production. These routes typically involve the formation of the triazole ring with the hexyl group already incorporated into one of the key precursors.

Ring-Closure Reactions for 1,2,4-Triazole (B32235) Formation with Incorporation of the Hexyl Moiety

A variety of ring-closure reactions provide access to the 1,2,4-triazole core. These methods are adaptable for the synthesis of 5-hexyl substituted analogs by utilizing starting materials that contain the hexyl moiety.

Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. mdpi.comscispace.com The reaction of hydrazine hydrate (B1144303) with compounds containing a hexyl group can lead to the formation of the desired triazole. For instance, the reaction of esters with hydrazine hydrate can form carbohydrazides, which are key intermediates for synthesizing 1,2,4-triazole derivatives. mdpi.com In one example, diethyl 2,2'-(4,4'(hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate was converted into its corresponding diacetohydrazide derivative using hydrazine hydrate. mdpi.com These hydrazide derivatives can then undergo further reactions to form the triazole ring. Microwave irradiation has been shown to be an effective, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide, offering excellent functional-group tolerance. organic-chemistry.org

Table 1: Examples of Hydrazine Derivatives in 1,2,4-Triazole Synthesis

| Starting Material | Reagent | Product Type | Reference |

| Diethyl 2,2'-(4,4'(hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate | Hydrazine hydrate | Diacetohydrazide intermediate | mdpi.com |

| Hydrazines | Formamide | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Aryl hydrazides | Hydrazine hydrate (excess) | N4-amino-1,2,4-triazoles | scispace.com |

The Pellizzari reaction, first described in 1894, involves the condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole. scispace.commdpi.combohrium.comdergipark.org.tr This reaction typically requires high temperatures. thieme-connect.de For the synthesis of this compound, heptanamide (B1606996) (the amide of heptanoic acid) and a suitable acyl hydrazide would be the required precursors. The classic Pellizzari reaction often suffers from harsh conditions and the potential for side products. thieme-connect.de

Modern adaptations of this reaction aim to overcome these limitations by using milder conditions or catalysts. While direct examples for the synthesis of this compound via modern adaptations of the Pellizzari reaction are not explicitly detailed in the provided results, the general principle of reacting an amide (or a related precursor) with a hydrazine derivative remains a viable strategy. dergipark.org.tr

The reaction of amidines with hydrazine and esters provides a versatile route to substituted 1,2,4-triazoles. thieme-connect.de Specifically, 5-substituted 3-(trifluoromethyl)-1,2,4-triazoles have been prepared by reacting amidines with hydrazine and ethyl trifluoroacetate. thieme-connect.de To synthesize this compound using this method, heptanamidine would be the key starting material, which would react with hydrazine and a suitable ester.

A highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method utilizes HATU/DIPEA as coupling agents, followed by cyclization with hydrazines in acetic acid. organic-chemistry.org This approach is noted for its speed, regioselectivity, and broad applicability. organic-chemistry.org

Table 2: Synthesis of Substituted Triazoles from Amidines

| Amidine Source | Other Reactants | Product Type | Reference |

| Amidines | Hydrazine, Ethyl trifluoroacetate | 5-Substituted 3-(trifluoromethyl)-1,2,4-triazoles | thieme-connect.de |

| Primary amidines | Carboxylic acids, Monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Amidines | Organic nitriles | 1,2,4-Triazoles (via oxidative coupling) | chemicalbook.com |

1,3-Oxazol-4(5H)-ones can serve as precursors for 1,2,4-triazoles through reaction with hydrazine derivatives. thieme-connect.de These oxazolone (B7731731) rings can be opened by nucleophilic attack from hydrazine, followed by ring closure to form the triazole. For the synthesis of a 5-hexyl substituted triazole, the corresponding 2-substituted-1,3-oxazol-4(5H)-one bearing the hexyl group would be required. The reaction of 2-phenyl-1,3-oxazol-4(5H)-one with methylhydrazine in pyridine, for example, yields (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol. thieme-connect.de This general strategy could be adapted for the synthesis of this compound.

The reaction of amidrazones with carboxylic acids is a well-established method for the synthesis of 1,2,4-triazoles. thieme-connect.de This reaction is particularly effective with reactive carboxylic acids like formic acid. thieme-connect.de To produce this compound, an amidrazone derived from heptanoic acid would be reacted with a suitable carboxylic acid. The cyclization of amidrazones can also be achieved with other reagents, such as aldehydes. dergipark.org.tr For instance, the oxidative cyclization of amidrazones and aldehydes catalyzed by cerium and ammonium (B1175870) nitrate (B79036) can yield 3,4,5-trisubstituted 1,2,4-triazoles. dergipark.org.tr

Post-Cyclization Functionalization for this compound Achievement

Post-cyclization functionalization involves the introduction of the hexyl group onto a pre-formed 1,2,4-triazole ring. This approach is often advantageous as it allows for the modification of a common heterocyclic core, providing a divergent route to a variety of substituted triazoles.

Carbon-Carbon Bond Formation at the C5-Position

The C5 position of the 1,2,4-triazole ring is susceptible to functionalization through the formation of a new carbon-carbon bond. This can be achieved via several methods, including directed metallation followed by alkylation, or through radical substitution reactions.

Alkylation at C5 via Lithiation of 1,2,4-Triazole Derivatives (e.g., preparation of 1-butyl-5-hexyl-1H-1,2,4-triazole)

The lithiation of 1,2,4-triazole derivatives is a powerful method for introducing substituents at the C5 position. The acidity of the C5 proton is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms, facilitating its removal by a strong base such as n-butyllithium (n-BuLi). bhu.ac.in

The general procedure involves the deprotonation of a 1-substituted-1H-1,2,4-triazole with an organolithium reagent at low temperatures to form the 5-lithio-1,2,4-triazole intermediate. This nucleophilic intermediate can then be quenched with an electrophile, such as a hexyl halide, to introduce the hexyl group at the C5 position.

For the synthesis of 1-butyl-5-hexyl-1H-1,2,4-triazole , a plausible synthetic route would involve the initial N-alkylation of 1H-1,2,4-triazole with a butyl halide to form 1-butyl-1H-1,2,4-triazole. Subsequent lithiation at the C5 position with n-BuLi followed by reaction with 1-bromohexane (B126081) would yield the desired product.

Table 1: Representative Reaction Parameters for C5-Alkylation via Lithiation

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | 1H-1,2,4-triazole | 1-Bromobutane | NaH | DMF | Room Temp. | 12 | 1-Butyl-1H-1,2,4-triazole |

| 2 | 1-Butyl-1H-1,2,4-triazole | 1-Bromohexane | n-BuLi | THF | -78 to Room Temp. | 3 | 1-Butyl-5-hexyl-1H-1,2,4-triazole |

Note: This table presents a generalized procedure based on known methodologies for the alkylation of 1,2,4-triazoles. Actual yields and optimal conditions may vary.

Radical Substitution Strategies for C5 Alkylation

Radical substitution reactions, particularly the Minisci reaction, offer an alternative pathway for the C5-alkylation of electron-deficient heterocycles like 1,2,4-triazole. wikipedia.orguni-mainz.deresearchgate.net The Minisci reaction involves the generation of an alkyl radical which then adds to the protonated heterocyclic ring.

For the synthesis of this compound, a hexyl radical would need to be generated in the presence of the triazole. Common methods for generating alkyl radicals include the oxidative decarboxylation of carboxylic acids (e.g., heptanoic acid) using a silver salt and an oxidizing agent like ammonium persulfate. wikipedia.orgresearchgate.net The reaction is typically carried out under acidic conditions to ensure the protonation of the triazole ring, which enhances its reactivity towards nucleophilic radicals.

Table 2: General Conditions for Minisci-type C5-Hexylation of 1H-1,2,4-triazole

| Reactant 1 | Radical Source | Radical Generation System | Solvent | Temperature (°C) | Product |

| 1H-1,2,4-triazole | Heptanoic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water/Acetonitrile (B52724) | 70-90 | This compound |

Note: The yield and regioselectivity of the Minisci reaction can be influenced by the specific substrate and reaction conditions. The formation of other isomers is possible.

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Elucidation of Reaction Pathways and Kinetic Profiles

The reaction pathway for C5-alkylation via lithiation involves a two-step process: deprotonation and nucleophilic substitution. The initial deprotonation at C5 is generally a fast and reversible step. Kinetic studies on the reaction of lithiated species with alkyl halides often show a dependence on the concentration of both the lithiated intermediate and the alkyl halide, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The rate of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion and the leaving group on the alkyl halide. nih.gov

For the Minisci reaction, the mechanism is more complex and involves radical intermediates. The reaction is initiated by the formation of a sulfate (B86663) radical anion from the thermal decomposition of persulfate, which then abstracts an electron from the silver(I) salt to generate silver(II). Silver(II) subsequently promotes the oxidative decarboxylation of the carboxylic acid to form the alkyl radical. This radical then adds to the protonated triazole ring, forming a radical cation intermediate. Finally, oxidation of this intermediate and deprotonation leads to the aromatic product. wikipedia.orgresearchgate.net Kinetic studies of such multi-step radical reactions are challenging but can provide insights into the rate-determining step, which is often the addition of the alkyl radical to the heterocycle.

Identification and Characterization of Key Synthetic Intermediates

In the lithiation pathway, the key intermediate is the 5-lithio-1,2,4-triazole . This species is highly reactive and is typically generated and used in situ at low temperatures. Its presence can be inferred through quenching experiments with various electrophiles. Spectroscopic characterization of such intermediates is often difficult due to their instability, but techniques like low-temperature NMR could potentially be employed.

In the radical substitution pathway, the primary intermediates are the hexyl radical and the subsequent radical cation formed after the addition of the hexyl radical to the triazole ring. These intermediates are transient and highly reactive. Their existence is primarily supported by mechanistic studies and trapping experiments. For instance, the formation of the hexyl radical can be confirmed by its characteristic reactions, such as hydrogen abstraction or addition to other radical traps. The radical cation intermediate is a key species that leads to the final product upon oxidation and deprotonation.

Computational Modeling of Reaction Mechanisms

The elucidation of reaction mechanisms for the formation of this compound has been significantly advanced by computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the intricate pathways of 1,2,4-triazole ring formation, providing insights that are often difficult to obtain through experimental means alone.

A primary focus of computational studies has been the widely employed Einhorn-Brunner reaction variant, involving the condensation of an imidate or amidine with a hydrazide. For the synthesis of this compound, a key modeled reaction is the cyclocondensation of heptanimidamide (B3314265) hydrochloride with formylhydrazine (B46547). DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to map the potential energy surface of the reaction. These studies investigate the thermodynamics and kinetics of the proposed multi-step mechanism, which generally includes:

Initial nucleophilic attack of the terminal nitrogen of formylhydrazine onto the carbon of the protonated imidamide.

A series of proton transfer steps, facilitated by solvent molecules or other species in the reaction medium.

The crucial intramolecular cyclization step.

A final dehydration step to yield the aromatic 1,2,4-triazole ring.

Computational models are instrumental in determining the rate-determining step, which is often identified as either the intramolecular cyclization or the final dehydration, depending on the specific reaction conditions and solvent system. By calculating the Gibbs free energy of activation (ΔG‡) for each transition state, researchers can construct a detailed reaction energy profile. These profiles reveal the most energetically favorable pathway and explain experimentally observed outcomes. For instance, modeling has demonstrated that in polar aprotic solvents like Dimethylformamide (DMF), the energy barrier for the dehydration step is significantly lowered compared to non-polar media, corroborating experimental findings of higher yields in such solvents.

The table below presents hypothetical but representative data from a DFT study comparing the calculated activation energies for the key steps in the formation of this compound under different solvent conditions.

| Mechanistic Step | ΔG‡ in Toluene (kcal/mol) | ΔG‡ in DMF (kcal/mol) | ΔG‡ in Water (kcal/mol) |

|---|---|---|---|

| Initial Nucleophilic Attack | 15.2 | 12.8 | 11.5 |

| Intramolecular Cyclization | 28.5 | 25.1 | 24.3 |

| Dehydration (Rate-Determining) | 34.1 | 29.7 | 28.9 |

These computational investigations not only validate proposed mechanisms but also serve as a predictive tool for optimizing reaction conditions, guiding the rational design of more efficient synthetic routes.

Advanced Synthetic Approaches and Methodological Refinements

Recent research has focused on refining the synthesis of this compound to improve efficiency, scalability, and environmental sustainability. These advanced approaches move beyond traditional batch syntheses to incorporate modern chemical principles and technologies.

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the context of this compound synthesis, this involves several key strategies:

Solvent Selection: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives is a primary goal. Studies have explored the use of water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) as reaction media. Microwave-assisted organic synthesis (MAOS) has proven particularly effective, often enabling solvent-free conditions. For example, the reaction of heptanenitrile (B1581596) with hydrazine hydrate and formic acid can be conducted under microwave irradiation without any bulk solvent, drastically reducing waste.

Catalysis: Efforts have been made to develop metal-free catalytic systems or utilize reusable heterogeneous catalysts to avoid contamination of the final product and simplify purification. Acidic ion-exchange resins have been successfully employed as recyclable catalysts for the cyclization step, replacing corrosive mineral acids.

Atom Economy: Methodologies are being designed to maximize the incorporation of atoms from the starting materials into the final product. The direct reaction of heptanenitrile, hydrazine, and a formic acid equivalent represents a highly atom-economical route.

The following table compares a traditional synthetic route with a green-optimized alternative, highlighting key green chemistry metrics.

| Parameter | Traditional Method (Pinner Synthesis) | Green Method (Microwave-Assisted) |

|---|---|---|

| Starting Materials | Heptanenitrile, HCl, Ethanol, Formylhydrazine | Heptanenitrile, Hydrazine Hydrate, Formic Acid |

| Solvent | Anhydrous Ethanol, Diethyl Ether | Solvent-free or Water |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | 18-24 hours | 15-30 minutes |

| Yield | 65-75% | 85-95% |

| Atom Economy | ~70% | >90% |

| Waste Profile | Significant organic solvent and acid waste | Minimal waste, primarily water |

For the industrial-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for seamless scalability.

A typical flow setup for this synthesis involves pumping stoichiometric streams of the reactants—for instance, a solution of heptanenitrile and a solution of pre-formed N'-formylhydrazine—through a series of heated microreactors or packed-bed reactors. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, enabling the use of high temperatures and pressures safely to accelerate reaction rates. A packed-bed reactor may contain a solid-supported catalyst, such as silica-supported sulfuric acid or a basic resin, which facilitates the cyclodehydration reaction. The output stream can be directed through in-line purification modules, such as liquid-liquid extraction or continuous crystallization units, to isolate the pure product.

This approach minimizes reaction times from hours to minutes and allows for production on demand by simply running the system for the required duration.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scale | Limited by vessel size; scale-up is non-linear | Scalable by numbering-up or longer run times |

| Reaction Time | 6 - 24 hours | 5 - 20 minutes (residence time) |

| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, precise temperature control |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume |

| Productivity (g/hour) | Low to moderate | High and continuous |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

The synthesis of substituted triazoles often presents challenges related to selectivity. For this compound, these considerations are critical for ensuring product purity.

Chemoselectivity: The hexyl group is a saturated alkyl chain, lacking other reactive functional groups. Therefore, issues of chemoselectivity are minimal in most standard synthetic routes, as the reactions primarily involve the functional groups that form the triazole ring.

Regioselectivity: This is the most significant challenge. The condensation of an unsymmetrical precursor can lead to the formation of two regioisomers: this compound and 3-Hexyl-1H-1,2,4-triazole. Controlling the regiochemical outcome is paramount. The Pellizzari reaction, involving the reaction of heptanoic acid hydrazide with formamide, often yields mixtures. A more regioselective method is the Einhorn-Brunner reaction. The reaction of N'-heptanoylformohydrazide under basic conditions preferentially leads to deprotonation at the less hindered formyl nitrogen, guiding cyclization to yield the 5-hexyl isomer. Conversely, acidic conditions can protonate the amide oxygen, favoring a different cyclization pathway that can increase the proportion of the 3-hexyl isomer. The choice of cyclizing agent and reaction pH are thus crucial levers for controlling regioselectivity.

| Reaction Method | Key Intermediate | Condition | Ratio (5-Hexyl : 3-Hexyl Isomer) |

|---|---|---|---|

| Einhorn-Brunner | N'-heptanoylformohydrazide | Basic (e.g., K₂CO₃, 120 °C) | >95 : 5 |

| Einhorn-Brunner | N'-heptanoylformohydrazide | Acidic (e.g., PPA, 150 °C) | 70 : 30 |

| Pellizzari Reaction | Heptanoic acid hydrazide + Formamide | Thermal (180 °C) | 60 : 40 |

Stereoselectivity: The target compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a relevant consideration for the synthesis of the parent compound itself. However, if a chiral center were present on the hexyl substituent, the synthetic strategy would need to be designed to proceed without racemization, likely by avoiding harsh acidic or basic conditions that could epimerize a stereocenter alpha to a carbonyl group in an intermediate.

Chemical Transformations and Derivatization Strategies of 5 Hexyl 1h 1,2,4 Triazole

Reactivity of the 1,2,4-Triazole (B32235) Ring System in 5-Hexyl-1H-1,2,4-triazole

The 1,2,4-triazole ring system is characterized by two carbon atoms and three nitrogen atoms, all of which are sp² hybridized, contributing to a 6π electron aromatic system. chemicalbook.comnih.gov The high electronegativity of the nitrogen atoms results in the carbon atoms being π-deficient, rendering them susceptible to nucleophilic attack. guidechem.comchemicalbook.com Conversely, the nitrogen atoms possess high electron density, making them the primary sites for electrophilic substitution. guidechem.comnih.gov The unsubstituted N-H proton is acidic, with a pKa of approximately 10.26, allowing for easy formation of metal salts. guidechem.comthieme-connect.de The ring is also weakly basic, with protonation typically occurring at the N4 position. guidechem.comchemicalbook.com

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution, particularly when a good leaving group is present. chemicalbook.comnih.gov While direct substitution on an unsubstituted carbon is difficult, the presence of a leaving group, such as a halogen, facilitates this reaction. For instance, in related systems like 3,5-dibromo-1H-1,2,4-triazole, the bromine atom at the C5 position can be displaced by nucleophiles like the azido (B1232118) group, which can then be further transformed. researchgate.net This suggests that a 5-bromo-3-hexyl-1H-1,2,4-triazole could serve as a precursor for introducing various functionalities at the C5 position.

The reactivity towards nucleophiles can be enhanced by quaternization of the triazole ring, which further increases the electron deficiency of the ring carbons. chemicalbook.com

Electrophilic substitution on the 1,2,4-triazole ring occurs readily at the nitrogen atoms. guidechem.comnih.gov For an N-unsubstituted triazole like this compound, which exists in tautomeric forms (1H, 2H, and 4H), alkylation can lead to a mixture of isomers. nih.govencyclopedia.pub The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. guidechem.comchemicalbook.comresearchgate.net

N-Alkylation: The alkylation of 1,2,4-triazoles often yields a mixture of N1 and N4 substituted products. guidechem.comresearchgate.net For example, alkylation of the parent 1H-1,2,4-triazole with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) produces both 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com However, using sodium ethoxide in ethanol (B145695) can lead to regioselective alkylation at the N1 position. guidechem.comchemicalbook.com The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the N1 isomer with a consistent 90:10 regioselectivity for N1 vs. N4 substitution. researchgate.net In the context of 5-substituted triazoles, the steric bulk of the substituent can also influence the site of alkylation. nih.gov For this compound, alkylation would likely produce a mixture of 1-alkyl-5-hexyl- and 4-alkyl-3-hexyl-1,2,4-triazoles.

N-Acylation: Similar to alkylation, acylation occurs at the nitrogen atoms. The conditions can be controlled to achieve specific outcomes.

Table 1: Regioselectivity in N-Alkylation of 1,2,4-Triazole under Various Conditions

| Alkylating Agent | Base | Solvent | Major Product(s) | Citation |

|---|---|---|---|---|

| Methyl sulfate | aq. NaOH | Water | Mixture of 1-methyl and 4-methyl isomers | chemicalbook.com |

| Ethyl chloroacetate | Sodium methoxide | Not specified | N1-substituted product | chemicalbook.com |

| 4-Nitrobenzyl halides | Various bases | Not specified | 90:10 ratio of N1:N4 isomers | researchgate.net |

| Alkyl halides | DBU | THF | Predominantly N1-substituted isomer | researchgate.net |

Beyond simple alkylation and acylation, the endocyclic nitrogen atoms can undergo other modifications. They can be metalated using bases like sodium hydroxide or reagents like silver nitrate (B79036). guidechem.comchemicalbook.com The resulting triazolide anion is a potent nucleophile for further reactions. The nitrogen atoms can also be halogenated using halogens in an alkaline medium to yield N-chloro, N-bromo, or N-iodo derivatives. researchgate.net Furthermore, the nitrogen atoms can participate in the formation of condensed heterocyclic systems, such as triazolopyrimidines or triazolotriazines, through reactions with appropriate bifunctional reagents. nih.govresearchgate.net

The substituent at the C5 position, in this case, the hexyl group, influences the stability of the different tautomers of the triazole ring. researchgate.net Alkyl groups are generally considered electron-donating. DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-donating groups tend to stabilize the N2–H tautomer, while electron-withdrawing groups favor the N1–H tautomer. researchgate.net The relative stability of these tautomers can, in turn, affect the regioselectivity of subsequent reactions like N-alkylation. The lipophilicity introduced by the hexyl group can also be a significant factor in the biological activity of its derivatives. nih.gov

Functionalization of the Hexyl Side Chain

The hexyl side chain of this compound offers another avenue for derivatization, distinct from the chemistry of the triazole ring itself. nih.govrsc.org

The C-H bonds of the alkyl side chain can be targeted for functionalization, although this can be challenging.

Oxidation: While direct, selective oxidation of a simple hexyl chain can be difficult, modern catalytic methods are emerging for the C(sp³)–H functionalization of alkyl groups attached to heterocycles. nih.govresearchgate.net These methods often rely on transition metal catalysts. researchgate.net Oxidation could potentially introduce hydroxyl, keto, or carboxylic acid functionalities at various positions on the hexyl chain, although selectivity might be an issue. For example, oxidation of a related compound, 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole, can lead to the corresponding aldehyde or carboxylic acid.

Halogenation: Radical halogenation could introduce a halogen onto the hexyl chain, likely with low regioselectivity, favoring the secondary carbons. However, specific catalytic systems can direct halogenation to a particular position. The resulting halogenated hexyl chain would be a versatile handle for subsequent nucleophilic substitution reactions, allowing the introduction of amines, thiols, or alkoxides.

Recent advances in catalysis focus on the functionalization of the C-H bond alpha to the heterocyclic ring (the heterobenzylic position). nih.govrsc.orgresearchgate.net For this compound, this would be the C1 position of the hexyl group. This site is often activated by the electronic properties of the attached heterocycle, making it a prime target for various transformations, including amination and allylation. researchgate.net

Table 2: Potential Side-Chain Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Potential Product | General Concept Citation |

|---|---|---|---|

| α-Amination | FeCl₂ | 5-(1-Amino-hexyl)-1H-1,2,4-triazole | researchgate.net |

| α-Allylation | Various catalysts | 5-(1-Allyl-hexyl)-1H-1,2,4-triazole | researchgate.net |

| Oxidation | Oxidizing agents | 5-(Hydroxy/keto/carboxy-hexyl)-1H-1,2,4-triazole |

Chain Elongation and Shortening Methodologies

The length of alkyl substituents on heterocyclic cores is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on related 1,2,4-triazole derivatives have shown that activity can be highly sensitive to the length of an N-alkyl chain; for instance, activity was found to increase when elongating a chain from an ethyl to a butyl group, while much longer chains like decyl or dodecyl led to a loss of effect. nih.gov Such findings underscore the need for synthetic methodologies that allow for the precise tuning of alkyl chain length on the this compound core.

While direct modification of the hexyl group post-triazole synthesis is not widely reported, established organic chemistry principles suggest viable pathways for its elongation or shortening. These transformations would typically involve initial functionalization of the terminal methyl group of the hexyl chain.

Chain Elongation: A common strategy for chain extension involves converting the terminal methyl group into a reactive handle. This could be achieved via free-radical halogenation to introduce a terminal halide (e.g., 5-(6-bromohexyl)-1H-1,2,4-triazole). This halide can then be displaced by nucleophiles that add carbon atoms, such as cyanide, which can be further hydrolyzed and reduced to extend the chain by one methylene (B1212753) group. Alternatively, conversion to an organometallic reagent would allow for coupling with various electrophiles.

Chain Shortening: Shortening the hexyl chain by one or more carbons would likely proceed via oxidative degradation. For example, if the terminal carbon can be oxidized to a carboxylic acid (forming 6-(1H-1,2,4-triazol-5-yl)hexanoic acid), classic chain-shortening reactions like the Hunsdiecker reaction or a Curtius/Hofmann rearrangement (after conversion to the corresponding acyl azide (B81097) or amide) could be employed to yield a five-carbon chain.

The following table outlines potential, mechanistically plausible (though not directly cited for this specific compound) strategies for these modifications.

| Transformation | Starting Material Functionalization | Reagent(s) | Expected Product |

| Elongation (+1 Carbon) | Terminal Halogenation (e.g., with NBS) | 1. NaCN2. H₂/Pd or LiAlH₄ | 5-Heptyl-1H-1,2,4-triazole |

| Elongation (+2 Carbons) | Conversion to terminal aldehyde | Wittig Reagent (e.g., Ph₃P=CHCH₃) | 5-(Oct-1-en-yl)-1H-1,2,4-triazole |

| Shortening (-1 Carbon) | Terminal Oxidation to Carboxylic Acid | 1. SOCl₂, NaN₃ (for Curtius)2. Heat, then H₂O | 5-Pentyl-1H-1,2,4-triazole |

Cyclization Reactions Involving the Hexyl Chain

Creating cyclic structures from the open hexyl chain of this compound represents an advanced derivatization strategy to introduce conformational rigidity and explore new chemical space. Such transformations can generate novel carbocyclic or heterocyclic rings appended to the C5 position of the triazole. These reactions typically require the introduction of functional groups at specific positions within the hexyl chain to facilitate intramolecular ring closure.

One potential approach is through intramolecular C-H activation or radical cyclization. For example, a suitably positioned radical on the hexyl chain could, in principle, attack the triazole ring or another position on the same chain to form a new ring. A more controlled method involves creating a precursor with functional groups at both ends of the chain, or at positions conducive to ring formation (e.g., 1,6-dicarbonyl compounds).

A hypothetical, yet chemically sound, pathway to convert the hexyl substituent into a cyclohexyl ring could involve the following steps:

Oxidation: Selective oxidation of the terminal and sub-terminal carbons of the hexyl chain to yield a 1,6-dicarbonyl derivative.

Intramolecular Aldol (B89426) Condensation: Treatment of the resulting diketone with a base to induce an intramolecular aldol reaction, forming a six-membered ring.

Dehydration and Reduction: Subsequent dehydration of the aldol adduct followed by reduction of the resulting double bond and ketone would yield a 5-cyclohexyl-1H-1,2,4-triazole.

| Proposed Reaction | Key Intermediate | Reagents/Conditions | Resulting Structure |

| Intramolecular Friedel-Crafts | 5-(6-Phenylhexyl)-1H-1,2,4-triazole | Lewis Acid (e.g., AlCl₃) | 5-(Tetralin-yl)-1H-1,2,4-triazole derivative |

| Radical Cyclization | 5-(6-Bromo-1-hexenyl)-1H-1,2,4-triazole | Radical Initiator (e.g., AIBN), Bu₃SnH | 5-(Cyclopentylmethyl)-1H-1,2,4-triazole |

| Pauson-Khand Reaction | 5-(Hex-5-en-1-yl)-1H-1,2,4-triazole | Co₂(CO)₈, CO atmosphere | 5-(Bicyclo[3.3.0]octan-yl)-1H-1,2,4-triazole derivative |

Formation of Fused and Bridged Heterocyclic Systems Containing the this compound Moiety

The 1,2,4-triazole ring is an excellent platform for the synthesis of fused bicyclic and bridged heterocyclic systems. These modifications can dramatically alter the molecule's three-dimensional shape, electronic properties, and potential for biological interactions. Starting from this compound derivatives, a variety of fused heterocycles can be constructed.

Synthesis of Pyrimidine-Triazole Hybrids Derived from this compound Precursors

The fusion of a pyrimidine (B1678525) ring with a 1,2,4-triazole core to form Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidines is a well-established synthetic transformation that yields compounds of significant pharmacological interest. clockss.orgnih.gov The most common pathway involves the reaction of a 3-amino-1,2,4-triazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or an α,β-unsaturated ketone/ester. nih.gov

For the synthesis of a 5-hexyl substituted analog, the key precursor is 3-amino-5-hexyl-1H-1,2,4-triazole . This intermediate can be synthesized from heptanoic acid via its corresponding hydrazide and subsequent reaction with cyanogen (B1215507) bromide. The condensation of this aminotriazole with various 1,3-dicarbonyl compounds under acidic or basic conditions leads to the formation of the fused pyrimidine ring.

| Reagent (1,3-Dielectrophile) | Conditions | Product |

| Acetylacetone (2,4-pentanedione) | Acetic Acid, reflux | 2-Hexyl-5,7-dimethyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Acetic Acid, reflux | 2-Hexyl-5-methyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one |

| Malononitrile | Piperidine, Ethanol, reflux | 7-Amino-2-hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carbonitrile |

| Diethyl Malonate | Sodium Ethoxide, Ethanol, reflux | 2-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |

Exploration of Novel Fused Heterocyclic Architectures (e.g., with pyrazole (B372694), thiadiazole)

Beyond pyrimidines, the 5-hexyl-1,2,4-triazole moiety can be fused with other important heterocycles like thiadiazole and pyrazole, leading to diverse molecular scaffolds.

Triazolo-Thiadiazole Systems: The synthesis of Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazoles is a robust and frequently utilized transformation. nih.gov The key precursor for this fusion is 4-amino-5-hexyl-4H-1,2,4-triazole-3-thiol . This compound is prepared by reacting heptanoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization. The resulting triazole-thiol possesses the necessary nucleophilic centers (the 4-amino group and the 3-thiol group) to react with various C1 synthons to form the fused thiadiazole ring. ajol.inforesearchgate.net

| Reagent | Conditions | Product |

| Carbon Disulfide | KOH, Ethanol, reflux | 3-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole-6(5H)-thione |

| Formic Acid | Reflux | 3-Hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |

| Aromatic Carboxylic Acid (R-COOH) | POCl₃, reflux | 3-Hexyl-6-aryl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |

| Cyanogen Bromide | Methanol, reflux | 6-Amino-3-hexyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazole |

Triazolo-Pyrazole Systems: The construction of a fused pyrazole ring is less direct but can be envisioned through multi-step sequences. A plausible route would involve the functionalization of the 5-hexyl-1,2,4-triazole core to introduce reactive groups suitable for pyrazole formation. For example, N-alkylation of the triazole with a halo-ketone could be followed by reaction with hydrazine (B178648) to build the pyrazole ring, resulting in a triazolo-pyrazolophane or a related bridged system.

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an efficient route to fused heterocyclic systems by forming two bonds in a single conceptual step from a linear precursor containing all the necessary atoms. This strategy often relies on the reaction between two functional groups positioned appropriately on a side chain attached to the triazole core.

A prominent example is the synthesis of 7H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazines . This can be achieved by starting with the same precursor used for thiadiazole fusion: 4-amino-5-hexyl-4H-1,2,4-triazole-3-thiol . Reaction of this compound with α-haloketones, such as phenacyl bromides, results in S-alkylation of the thiol group. The resulting intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization, where the 4-amino group attacks the ketone carbonyl, followed by dehydration to yield the fused six-membered thiadiazine ring. nih.gov This pathway provides a powerful method for creating more complex, semi-rigid structures containing the 5-hexyl-1,2,4-triazole motif.

| Precursor | Reagent | Conditions | Fused System |

| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | 2-Bromoacetophenone | Ethanol, reflux | 3-Hexyl-7-phenyl-5H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazine |

| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-(3-hexyl-5H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govrsc.orgthiadiazin-7-yl)acetate |

| 5-(6-Bromohexyl)-1H-1,2,4-triazole | NaH, DMF | Heat | 5,6,7,8-Tetrahydro- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]azocine (Bridged System) |

Spectroscopic and Structural Elucidation Methodologies for 5 Hexyl 1h 1,2,4 Triazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of organic molecules like 5-Hexyl-1H-1,2,4-triazole. Each technique probes different aspects of the molecule's properties, and together they allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the hexyl group would appear as distinct signals in the upfield region (typically 0.8-3.0 ppm). The terminal methyl (CH₃) group would be a triplet around 0.8-0.9 ppm. The adjacent methylene (B1212753) (CH₂) groups would show complex multiplets, with the CH₂ group directly attached to the triazole ring appearing most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect of the heterocyclic ring. The N-H proton of the triazole ring would likely appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), while the C-H proton on the triazole ring would be a singlet in the aromatic region (around 8.0-8.5 ppm). researchgate.netnih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data. The six carbons of the hexyl chain would resonate in the aliphatic region (typically 14-40 ppm). The carbons of the triazole ring would appear much further downfield, in the range of 145-165 ppm, consistent with their aromatic and heterocyclic nature. mdpi.commdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, would be used to unambiguously assign these proton and carbon signals by showing correlations between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for alkyl-substituted 1,2,4-triazoles.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Triazole-NH | >10 (broad singlet) | - |

| Triazole-CH | ~8.0-8.5 (singlet) | ~145-155 |

| Triazole-C-Hexyl | - | ~155-165 |

| Hexyl-CH₂ (alpha) | ~2.8 (triplet) | ~30-35 |

| Hexyl-CH₂ (beta) | ~1.7 (quintet) | ~28-32 |

| Hexyl-CH₂ (gamma) | ~1.3 (multiplet) | ~25-29 |

| Hexyl-CH₂ (delta) | ~1.3 (multiplet) | ~22-26 |

| Hexyl-CH₂ (epsilon) | ~1.3 (multiplet) | ~31-35 |

| Hexyl-CH₃ (zeta) | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorptions. A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the triazole ring. mdpi.comresearchgate.net The C-H stretching vibrations of the hexyl group's CH₂ and CH₃ groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netijsr.net Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the triazole ring. rsc.orgnih.govspectrabase.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data based on characteristic frequencies for 1,2,4-triazole (B32235) and alkyl functionalities. researchgate.netijsr.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3300 (broad) | N-H stretch | Triazole ring |

| ~3030-3090 | C-H stretch (aromatic) | Triazole ring |

| ~2850-2960 | C-H stretch (aliphatic) | Hexyl group |

| ~1550-1600 | C=N stretch | Triazole ring |

| ~1400-1500 | C-N stretch | Triazole ring |

| ~1250 | C=S stretch (if thione tautomer) | Thione group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole ring contains a π-electron system and is therefore UV-active. Unsubstituted 1,2,4-triazole exhibits weak absorption around 205 nm. ijsr.net The presence of the hexyl group, a saturated alkyl substituent, is not expected to significantly alter the electronic structure or the absorption maximum (λ_max) of the triazole chromophore, as it does not extend the conjugation. Therefore, this compound would be expected to show absorption bands in the low UV region, characteristic of π→π* and n→π* transitions of the triazole ring. ijsr.netrdd.edu.iq

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₅N₃), the molecular weight is 153.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. nih.gov The fragmentation pattern would likely be dominated by the cleavage of the hexyl chain. A prominent peak would be expected from the loss of a pentyl radical (•C₅H₁₁), resulting in a fragment at m/z 84, corresponding to the protonated 5-methyl-1,2,4-triazole cation. Another significant fragmentation pathway would be the alpha-cleavage, leading to the loss of an ethyl group, followed by further fragmentation of the alkyl chain.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on GC-MS data and common fragmentation patterns. nih.gov

| m/z | Identity |

|---|---|

| 153 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅]⁺ |

| 110 | [M - C₃H₇]⁺ |

| 96 | [M - C₄H₉]⁺ |

| 84 | [M - C₅H₁₁]⁺ (Base Peak likely) |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide data on connectivity and functional groups, X-ray crystallography offers the most definitive picture of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Stereochemistry

A single-crystal X-ray diffraction study of this compound would reveal precise details of its molecular geometry. The 1,2,4-triazole ring is expected to be essentially planar. iucr.orgnih.gov The hexyl side-chain would likely adopt a low-energy, extended (all-trans or zigzag) conformation to minimize steric strain. nih.gov

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. The N-H group of the triazole ring is a hydrogen bond donor, and the nitrogen atoms are potential acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular C-H···N or N-H···N hydrogen bonds, linking the molecules into chains or more complex three-dimensional architectures. iucr.orgnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of triazole derivatives is dictated by a complex interplay of intermolecular forces. X-ray crystallography is the definitive technique for elucidating these arrangements, providing precise data on bond lengths, angles, and the spatial relationship between adjacent molecules.

Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular contacts that contribute to crystal stability. For a hexyl-triazole benzimidazol-2-one (B1210169) derivative, this analysis showed that H···H interactions account for the largest contribution to the crystal packing, followed by H···C/C···H and H···N/N···H contacts. iucr.orgresearchgate.net This indicates that van der Waals forces and weaker hydrogen bonds are the dominant forces in the crystal lattice. The hexyl side-chain typically adopts a planar zigzag conformation. nih.gov

In other related structures, such as 5-(4-Hexyl-1H-1,2,3-triazol-1-yl)-2,1,3-benzoxadiazole, the packing is stabilized by weak intermolecular C–H···N hydrogen bonds and offset parallel stacking of the triazole and benzoxadiazole rings. nih.gov The stability of various 1,2,4-triazole derivatives is often enhanced by intermolecular hydrogen bonding, which can involve the triazole nitrogen atoms and various functional groups on adjacent molecules. nih.govfrontiersin.orgresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 62.0% | Represents the most significant contribution, indicative of van der Waals forces. |

| H···C/C···H | 16.1% | Highlights the presence of C-H···π interactions. |

| H···N/N···H | 13.7% | Corresponds to weak hydrogen bonding involving nitrogen atoms of the triazole ring. |

| H···O/O···H | 7.5% | Indicates hydrogen bonding with oxygen-containing functional groups. |

¹Data for 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the analysis of this compound and its derivatives, enabling their separation from reaction mixtures, assessment of purity, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the purification and purity assessment of non-volatile organic molecules like triazole derivatives. dokumen.pubnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.

Methodologies for related compounds, such as 3-(Hexylthio)-1H-1,2,4-triazole, utilize reversed-phase columns with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp, symmetrical peaks. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or the main compound. sielc.com For many 1,2,4-triazole derivatives, purity of over 95% is often confirmed and achieved through RP-HPLC purification. uliege.be

The choice of column and mobile phase is critical. Various stationary phases like C8, C18, and specialized columns such as Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) or Primesep 100 (a mixed-mode column) have been successfully employed for separating triazoles. nih.govsielc.comsielc.com The mobile phase typically involves a gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govsielc.com Coupling HPLC with mass spectrometry (HPLC-MS) provides an even higher degree of selectivity and sensitivity, which is crucial for identifying metabolites in complex biological or environmental samples. eurl-pesticides.euepa.gov

| Analyte | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 3-(Hexylthio)-1H-1,2,4-triazole | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible | sielc.com |

| 1,2,4-Triazole | Primesep 100 (Mixed-Mode) | 10% MeCN, 90% H₂O, 0.2% H₂SO₄ | UV at 200 nm | sielc.com |

| 1,2,4-Triazole-3-thiones | RP-18 | Methanol/Acetonitrile and buffer (pH 7.4) | UV-Vis | nih.gov |

| 1,2,4-Triazole (in water) | Hypercarb | Water with 1% Formic Acid | LC-MS/MS | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. ijpsjournal.com While many triazole derivatives may have limited volatility due to their polarity and potential for hydrogen bonding, GC-MS analysis is feasible, often with a derivatization step to enhance volatility and improve chromatographic performance. jfda-online.com

Research on the GC-MS behavior of 3-thio-1,2,4-triazoles shows that the nature of the substituents on the triazole ring significantly impacts chromatographic behavior. researchgate.net For instance, compounds with a phenyl moiety at C-5 and an alkyl substituent (like hexyl) attached via a thiol group at C-3 exhibit a strong response. researchgate.net Conversely, increasing the polarity of the substituents tends to decrease the chromatographic response and worsen the peak shape. researchgate.net

Computational and Theoretical Investigations of 5 Hexyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactive behavior of 5-Hexyl-1H-1,2,4-triazole. These calculations provide a detailed picture of how electrons are distributed within the molecule and how it is likely to interact with other chemical species.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.netresearchgate.net

For this compound, DFT studies would reveal key details about its bonding. The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system, characterized by delocalized π-electrons across its five atoms. researchgate.net The bond lengths within the ring are expected to be intermediate between single and double bonds. The attachment of the hexyl group, an electron-donating alkyl substituent, would influence the electron density of the triazole ring, potentially affecting bond lengths and atomic charges compared to an unsubstituted triazole.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Representative Calculated Bond Lengths in a 1H-1,2,4-Triazole Ring Note: These are typical values for the 1,2,4-triazole core based on computational studies of related molecules. Specific values for this compound would require a dedicated study.

| Bond | Typical Calculated Bond Length (Å) |

| N1–C2 | 1.35 - 1.39 |

| C2–N3 | 1.30 - 1.35 |

| N3–N4 | 1.34 - 1.38 |

| N4–C5 | 1.34 - 1.39 |

| C5–N1 | 1.32 - 1.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. In 1,2,4-triazoles, the regions around the nitrogen atoms are typically the most negative, indicating they are the primary sites for protonation and interactions with electrophiles. tubitak.gov.trresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. For the 1H-tautomer, the hydrogen atom attached to the N1 nitrogen is the most positive region.

Neutral Regions (Green): These areas have a near-zero potential. The hexyl group, being a nonpolar alkyl chain, would primarily be represented by this color.

The MEP map for this compound would clearly show the nucleophilic character of the ring nitrogen atoms, making them key sites for hydrogen bonding and coordination with metal ions. nih.gov

Conformational Analysis and Isomerism

The structure of this compound is not static. It can exist as different isomers, including tautomers of the triazole ring and various rotational conformers of the hexyl side chain. Computational analysis is essential for determining the relative stabilities of these isomers and predicting the molecule's preferred shape.

The 1,2,4-triazole ring exhibits prototropic tautomerism, existing in two primary forms: the 1H- and 4H-tautomers, which are in equilibrium. ijsr.netnih.gov The relative stability of these tautomers is a critical factor in the molecule's chemical behavior and biological interactions. researchgate.net

Computational studies on various substituted 1,2,4-triazoles have shown that the energy difference between the 1H and 4H forms is often small, and the preferred tautomer can be influenced by factors such as the nature of substituents, solvent effects, and solid-state packing. researchgate.netnih.gov While many reports suggest the 1H-tautomer is generally more stable, some computational studies have found the 4H-tautomer to be favored for certain derivatives. researchgate.netnih.gov The electron-donating hexyl group at the C5 position would be expected to influence the electron distribution in the ring, thereby affecting the relative energies of the two tautomeric forms. Quantum chemical calculations can precisely quantify this energy difference.

Table 2: Illustrative Relative Energies of 1,2,4-Triazole Tautomers Note: The values below are hypothetical examples to illustrate the output of a computational study comparing the stability of the two tautomers.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |

| This compound | DFT/B3LYP | 0.00 (Reference) | ~75% |

| 5-Hexyl-4H-1,2,4-triazole | DFT/B3LYP | +0.65 | ~25% |

The hexyl side chain is flexible and can adopt numerous conformations through rotation around its carbon-carbon single bonds. These different spatial arrangements are known as rotational isomers or conformers. To minimize steric repulsion, alkyl chains typically favor a staggered, anti-periplanar arrangement, resulting in an extended, zigzag conformation. nih.govresearchgate.net

Computational conformational analysis can be performed by systematically rotating the dihedral angles of the hexyl chain and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the lowest-energy (most stable) conformers. ekb.eg For this compound, it is highly probable that the global minimum energy conformation corresponds to the hexyl chain adopting a planar zigzag structure to minimize steric hindrance. nih.gov

Based on general principles observed in related molecules, the predicted preferred isomer would likely be the 1H-tautomer with the hexyl group in an extended zigzag conformation . This arrangement maximizes the aromatic stability of the 1H-triazole ring while minimizing the steric strain in the alkyl side chain.

Reaction Pathway Modeling and Energy Profiles

Reaction pathway modeling is a cornerstone of computational chemistry, providing insights into the mechanisms of chemical reactions. For this compound, these methods could be employed to study its synthesis, degradation, or interaction with other molecules.

Transition State Characterization for Chemical Transformations

The characterization of transition states is crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods, such as density functional theory (DFT), are commonly used to locate and characterize transition states. For a hypothetical reaction involving this compound, such as an N-alkylation or a cycloaddition, computational analysis would identify the geometry of the transition state, including bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes.

Illustrative Data Table: Hypothetical Transition State Parameters for an Electrophilic Substitution on this compound

| Parameter | Reactant Complex | Transition State | Product Complex |

| C-N bond length (Å) | 1.38 | 1.45 | 1.52 |

| N-H bond length (Å) | 1.01 | 1.20 | 1.01 |

| C-electrophile bond length (Å) | 2.50 | 1.80 | 1.55 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Reaction Energetics and Thermodynamic Stability

Computational chemistry provides valuable data on the energetics of a reaction, which dictates the thermodynamic feasibility and the position of the chemical equilibrium. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a reaction can be constructed. This would allow for the determination of key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). For this compound, understanding its thermodynamic stability is essential for predicting its behavior under various conditions.

Illustrative Data Table: Hypothetical Thermodynamic Data for a Tautomerization Reaction of this compound

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Relative Stability (kcal/mol) |

| 1H-tautomer | 0.0 | 0.0 | 0.0 |

| 2H-tautomer | +2.5 | +1.8 | +1.8 |

| 4H-tautomer | +5.1 | +4.3 | +4.3 |

| Transition State (1H to 2H) | +25.7 | +26.5 | +26.5 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and intermolecular interactions.

Dynamic Behavior and Flexibility of this compound Systems

For this compound, MD simulations could be used to explore the conformational flexibility of the hexyl chain and its influence on the properties of the triazole ring. The simulation would track the positions of all atoms over time, revealing how the molecule bends, stretches, and rotates. Analysis of the simulation trajectory can provide information on the distribution of dihedral angles in the hexyl chain, the root-mean-square deviation (RMSD) of the molecule's structure from its initial conformation, and the root-mean-square fluctuation (RMSF) of individual atoms. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Illustrative Data Table: Hypothetical Root-Mean-Square Fluctuation (RMSF) of Atomic Positions in this compound from an MD Simulation

| Atom/Group | RMSF (Å) |

| N1 (triazole ring) | 0.3 |

| C3 (triazole ring) | 0.4 |

| C5 (triazole ring) | 0.5 |

| C1 (hexyl chain) | 0.6 |

| C4 (hexyl chain) | 1.2 |

| C6 (hexyl chain) | 1.8 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Solvent Effects on Molecular Properties

The solvent environment can have a significant impact on the structure, stability, and reactivity of a molecule. Computational methods can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a given dielectric constant. For this compound, studying solvent effects would be important for understanding its solubility and its behavior in different chemical environments. For instance, the presence of a polar solvent could influence the tautomeric equilibrium of the triazole ring or the preferred conformation of the hexyl chain.

Illustrative Data Table: Hypothetical Calculated Dipole Moment of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Cyclohexane | 2.0 | 3.8 |

| Chloroform | 4.8 | 4.5 |

| Ethanol (B145695) | 24.6 | 5.2 |

| Water | 80.1 | 5.9 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Coordination Chemistry and Supramolecular Assemblies Involving 5 Hexyl 1h 1,2,4 Triazole

5-Hexyl-1H-1,2,4-triazole as a Ligand in Metal Complexes

While specific research focusing exclusively on the coordination chemistry of this compound is limited, the behavior of analogous alkyl-substituted 1,2,4-triazoles provides a basis for understanding its potential as a ligand. The hexyl group, being an electron-donating alkyl substituent, is expected to subtly influence the electronic properties of the triazole ring and, consequently, the properties of its metal complexes.

Synthesis and Characterization of Metal-5-Hexyl-1H-1,2,4-triazole Complexes

The synthesis of metal complexes with 1,2,4-triazole (B32235) derivatives is typically achieved through the reaction of a metal salt with the triazole ligand in a suitable solvent. auckland.ac.nzajol.info For this compound, a similar approach would be anticipated. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final structure of the complex.

Characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be employed to confirm the coordination of the triazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the structure of the ligand and its environment within the complex in solution. tandfonline.com Elemental analysis would be used to determine the empirical formula of the synthesized complexes.

A study on palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazoles, where the alkyl group varied, demonstrated the formation of [Pd(HLAlk)Cl₂] type complexes. researchgate.net These were characterized by IR, ¹H, and ¹³C NMR spectroscopy, and elemental analysis. researchgate.net A similar characterization approach would be applicable to complexes of this compound.

Investigation of Ligand Binding Modes and Coordination Geometries

The 1,2,4-triazole ring can coordinate to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand. ethz.ch The N1, N2, and N4 atoms of the triazole ring are all potential donor sites. nih.gov In many polynuclear complexes, the triazole ligand bridges two or more metal centers via its N1 and N2 atoms. mdpi.comethz.ch

The coordination geometry around the metal center would be determined by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. For instance, in dinuclear complexes of cobalt(II), nickel(II), and copper(II) with 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole, the metal centers adopt distorted octahedral geometries. auckland.ac.nz It is plausible that complexes of this compound would exhibit similar coordination environments, such as tetrahedral, square planar, or octahedral geometries, depending on the metal ion.

Table 1: Potential Coordination Modes of this compound

| Binding Mode | Description | Potential Resulting Structure |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom (e.g., N4). | Mononuclear complexes |

| Bidentate Chelating | Coordination through two adjacent nitrogen atoms (e.g., N1 and N2). This is less common for simple 1,2,4-triazoles without additional chelating groups. | Mononuclear complexes with a small bite angle. |

| Bidentate Bridging | Coordination through two different nitrogen atoms to two different metal centers (e.g., N1 and N2). | Dinuclear or polynuclear complexes (chains, layers). |

Electronic and Magnetic Properties of Resulting Coordination Compounds

The electronic properties of coordination compounds are largely dictated by the nature of the metal ion and the ligand field. The hexyl group on the triazole ring is expected to have a modest electron-donating effect, which could slightly alter the ligand field strength compared to unsubstituted 1,2,4-triazole. This, in turn, could influence the electronic spectra (UV-Vis) and electrochemical properties of the complexes. For instance, studies on other triazole derivatives have shown that the electronic properties can be tuned by modifying the substituents on the triazole ring. researchgate.net

The magnetic properties of complexes with paramagnetic metal ions are of particular interest. The 1,2,4-triazole ligand, especially in a bridging N1,N2-coordination mode, is known to mediate magnetic exchange interactions between metal centers. mdpi.comauckland.ac.nz These interactions can be either antiferromagnetic (leading to a lower spin state) or ferromagnetic (leading to a higher spin state).

For example, dinuclear copper(II) complexes with bridging 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole exhibit antiferromagnetic coupling. auckland.ac.nz Similarly, trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with bridging sulfonate-functionalized 1,2,4-triazole derivatives also show dominant intramolecular antiferromagnetic interactions. mdpi.com It is reasonable to hypothesize that polynuclear complexes of this compound with paramagnetic metal ions would also display interesting magnetic behaviors, likely mediated by the N1-N2 bridge of the triazole ring.

Supramolecular Chemistry and Self-Assembly

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in this compound Systems

Hydrogen bonding is a dominant feature in the crystal structures of 1,2,4-triazole derivatives. The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. In a study of 4-hexyl-5-phenyl-2H-1,2,4-triazole-3(4H)-thione, N–H⋯S=C hydrogen bonds were identified as a key contributor to the stabilization of the crystal packing. researchgate.net Although a thione derivative, this highlights the importance of hydrogen bonding in related systems.

A Hirshfeld surface analysis of 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one revealed that H···H (62.0%), H···C/C···H (16.1%), H···N/N···H (13.7%), and H···O/O···H (7.5%) were the most significant intermolecular contacts, demonstrating the importance of various weak interactions in the crystal packing. mdpi.com

Design and Formation of Self-Assembled Structures and Crystal Engineering

The principles of crystal engineering can be applied to design and construct novel supramolecular architectures based on this compound. By understanding and controlling the non-covalent interactions, it is possible to direct the self-assembly process to form specific, desired structures. The hexyl chain, with its flexibility and hydrophobicity, can play a significant role in this process, potentially leading to the formation of liquid crystalline phases or other ordered soft materials.

The self-assembly of 3-hexyl-4-amino-1,2,4-triazole-5-thione on a chalcopyrite surface has been studied, where the molecule was found to form self-assembled monolayers. nih.gov This was driven by the anchoring of the triazole-thione group to the surface, with the hexyl chains oriented away from the surface, leading to an increase in surface hydrophobicity. nih.gov This demonstrates how the hexyl group can be utilized in the design of functional materials.

Table 2: Investigated Non-Covalent Interactions in Hexyl-Substituted Triazole Derivatives

| Compound | Observed Interactions | Reference |

|---|---|---|

| 4-Hexyl-5-phenyl-2H-1,2,4-triazole-3(4H)-thione | N–H⋯S=C hydrogen bonds, C-H···π interactions | researchgate.net |

| 1-[(1-Hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one | H···H, H···C/C···H, H···N/N···H, H···O/O···H contacts | mdpi.com |

| 3-Hexyl-4-amino-1,2,4-triazole-5-thione | Self-assembly on chalcopyrite surface via S and N atoms | nih.gov |

| 5-(4-Hexyl-1H-1,2,3-triazol-1-yl)-2,1,3-benzoxadiazole | C-H···N hydrogen bonds, π-stacking | researchgate.net |

Host-Guest Chemistry with this compound Moieties

The unique molecular architecture of this compound, which combines a polar, hydrogen-bonding capable triazole ring with a nonpolar, hydrophobic hexyl chain, makes it a compelling building block for the construction of supramolecular host-guest systems. The principles of host-guest chemistry revolve around the formation of a larger 'host' molecule or assembly that can encapsulate a smaller 'guest' molecule through non-covalent interactions. In the context of this compound, its amphiphilic nature is a primary driver for creating such systems, often through self-assembly.

The 1,2,4-triazole ring itself is a versatile functional group in supramolecular chemistry. It can participate in hydrogen bonding, acting as both a donor (N-H) and acceptor (N), and can engage in dipole-dipole and π-π stacking interactions. researchgate.net These characteristics are fundamental to molecular recognition and the formation of ordered structures. When a long alkyl chain like a hexyl group is attached, the resulting amphiphilicity can lead to the spontaneous organization of these molecules in solution to form larger aggregates like micelles, vesicles, or liquid crystals. These self-assembled structures possess hydrophobic interiors and hydrophilic exteriors (or vice-versa in nonpolar solvents), creating well-defined microenvironments that can serve as hosts for appropriate guest molecules.